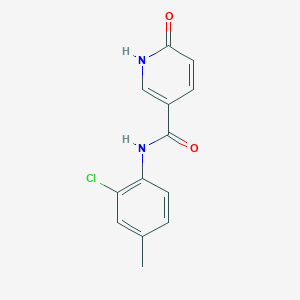

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

N-(2-chloro-4-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-2-4-11(10(14)6-8)16-13(18)9-3-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18) |

InChI Key |

RRNTWILLYWSEIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CNC(=O)C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

The compound’s synthesis primarily revolves around two approaches:

- Direct Amide Coupling : Formation of the carboxamide bond between 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 2-chloro-4-methylaniline.

- Cyclocondensation : In situ construction of the dihydropyridine ring followed by functionalization.

Direct Amide Coupling Methods

Acid Chloride Intermediate Route

A widely reported method involves converting 6-oxo-1,6-dihydropyridine-3-carboxylic acid into its acid chloride, followed by reaction with 2-chloro-4-methylaniline.

Procedure (,):

- Chlorination :

- Amidation :

Optimization Insights :

- Excess thionyl chloride (2–3 equivalents) ensures complete conversion to the acid chloride.

- Pyridine neutralizes HCl, preventing side reactions.

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents to avoid harsh chlorination conditions.

Procedure (,):

- Activation :

- 6-Oxo-1,6-dihydropyridine-3-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) or T3P® (propylphosphonic anhydride).

- Coupling :

Advantages :

- Higher functional group tolerance.

- Reduced side-product formation.

Cyclocondensation Approaches

Hantzsch-Type Synthesis

Modified Hantzsch reactions enable simultaneous dihydropyridine ring formation and amide functionalization.

Procedure (,):

- Cyclization :

- Ethyl acetoacetate, ammonium bicarbonate, and 3-(2-chloro-4-methylphenylcarbamoyl)acrylic acid undergo cyclocondensation in ethanol.

- Oxidation :

Challenges :

- Low regioselectivity necessitates rigorous purification.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity |

|---|---|---|---|---|

| Acid Chloride Route | SOCl₂, Pyridine | 80°C, 1h → RT, 2h | 49–67 | ≥95% |

| HATU-Mediated Coupling | HATU, DIPEA | RT, 18h | 55–72 | ≥98% |

| Cyclocondensation | Ethyl acetoacetate, I₂ | Reflux, 6h | 38–45 | ~90% |

Purification and Characterization

Crystallization

Recent Advances and Challenges

Green Chemistry Approaches

Scale-Up Limitations

- Acid chloride routes require careful handling of SOCl₂, posing safety concerns.

- Coupling reagent costs may limit industrial adoption ().

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridinecarboxamide Derivatives

Physicochemical Properties

- Molecular Weight (MW) : The target compound (MW ~276.7) falls below the typical threshold for drug-likeness (500 g/mol), suggesting favorable absorption compared to bulkier analogs like Compound 6 (MW 481.5) .

- Lipophilicity : The tri-chlorinated analog has higher lipophilicity (Cl > Me), which may enhance tissue penetration but reduce aqueous solubility.

Biological Activity

N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities and pharmacological applications. This article delves into the biological activity of this compound, highlighting its structure, synthesis, and preliminary research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 262.69 g/mol. It features a dihydropyridine ring fused with a chloro-substituted aromatic ring, which may enhance its chemical reactivity and biological interactions. The dihedral angle between the 6-oxo-1,6-dihydropyridine and phenyl rings indicates a twisted molecular conformation, which can influence its biological activity .

Table 1: Structural Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | C15H15ClN2O3 | Different chloro-substituted phenyl group; similar biological activities |

| N-Methyl-6-oxo-1,6-dihydropyridine | C11H11N2O | Lacks halogen substituents; simpler structure |

| N-(4-fluorophenyl)-6-hydroxy-1,6-dihydropyridine | C14H13FN2O | Features a fluorine substitution; studied for neuroprotective properties |

Pharmacological Potential

This compound has been investigated for various biological activities. Preliminary studies suggest that compounds with similar structures often exhibit:

- Antimicrobial Activity : Potential against various bacterial strains.

- Anticancer Properties : Inhibition of tumor cell proliferation in vitro.

- Neuroprotective Effects : Modulation of neurotransmitter receptors.

Interaction Studies

Research indicates that this compound may interact with specific biological targets such as enzymes or receptors. Molecular docking studies are essential for elucidating binding affinities and mechanisms of action. Current findings suggest interactions with:

- AMPAR (Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors) : Modulation of receptor kinetics has been observed, indicating potential neuroprotective mechanisms .

Case Study: AMPAR Modulation

A study evaluating thiazole-carboxamide derivatives revealed significant inhibitory effects on AMPAR currents at low micromolar concentrations. This suggests that this compound may similarly influence AMPAR activity, potentially offering therapeutic benefits in neurodegenerative diseases .

Table 2: IC50 Values for Related Compounds

| Compound Name | Target Receptor | IC50 Value (µM) |

|---|---|---|

| TC-2 | GluA2 | 3.3 |

| TC-1 | GluA1 | 3.35 |

| TC-5 | GluA2/3 | 3.20 |

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from 6-oxo-1,6-dihydropyridine derivatives and chloro-substituted anilines. Optimizing reaction conditions is crucial for enhancing yield and purity.

Synthetic Pathway Overview

- Starting Materials : 6-Oxo-1,6-dihydropyridine and 2-chloro-p-toluidine.

- Reaction Conditions : Temperature and time are critical for successful synthesis.

- Purification : Techniques such as recrystallization or chromatography may be employed to obtain pure compounds.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(2-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Answer:

The compound can be synthesized via coupling reactions between 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives and substituted anilines. For example:

- Step 1: React 6-oxo-1,6-dihydropyridine-3-carboxylic acid with a coupling agent (e.g., EDCI or HATU) in anhydrous DMF or THF under nitrogen .

- Step 2: Introduce the 2-chloro-4-methylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination for aryl coupling .

- Step 3: Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity (>95%) via HPLC .

Basic: How should researchers characterize the crystal structure of this compound?

Answer:

- X-ray crystallography using SHELX software is the gold standard for structural confirmation . Key steps:

- Complementary techniques:

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

- Strategy: Systematically modify substituents on the dihydropyridine core and aryl group. Examples:

- Evaluation: Test analogs in kinase inhibition assays (e.g., MEK IC₅₀ profiling) or antimicrobial screens (MIC against Fusarium spp.) .

Advanced: What computational approaches predict target binding modes for this compound?

Answer:

- Molecular docking (AutoDock Vina or Glide) against kinase domains (e.g., MEK1 PDB: 3EQM) to identify key interactions (e.g., hydrogen bonds with Val127) .

- MD simulations (GROMACS/AMBER) to assess binding stability over 100 ns trajectories. Analyze RMSD/RMSF plots for conformational changes .

- Free energy calculations (MM/PBSA) to rank binding affinities of analogs .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Verify assay conditions: Ensure consistent enzyme sources (e.g., recombinant human MEK vs. murine isoforms) and substrate concentrations .

- Check purity: Use HPLC (≥98% purity) and elemental analysis to exclude impurities as confounding factors .

- Replicate in orthogonal assays: Confirm kinase inhibition via Western blot (phospho-ERK levels) alongside enzymatic IC₅₀ .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

- Cell viability assays: Use HEK293 or HepG2 cells with MTT/WST-1 reagents (48-hour exposure, IC₅₀ calculation) .

- hERG inhibition: Patch-clamp electrophysiology to assess cardiac toxicity risks .

- Microsomal stability: Incubate with rat liver microsomes and quantify parent compound via LC-MS to estimate metabolic clearance .

Advanced: How to design a high-throughput screening (HTS) pipeline for target identification?

Answer:

- Library preparation: Generate 50–100 analogs via parallel synthesis (e.g., robotic liquid handlers) .

- Primary screen: Test at 10 µM in a kinase panel (Eurofins KinaseProfiler) with ATP concentration at Km .

- Secondary assays: Validate hits in cell-based models (e.g., A375 melanoma for MEK inhibition) .

- Data analysis: Use Z’-factor >0.5 for robust HTS and dose-response curves (GraphPad Prism) .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

Answer:

- Solubility enhancement: Formulate as a co-crystal with succinic acid or use nanocarriers (liposomes) .

- Metabolic stability: Introduce deuterium at labile positions (e.g., C-5 of dihydropyridine) to reduce CYP450-mediated oxidation .

- Permeability: Assess Caco-2 monolayer transport and optimize logP (2–4) via substituent modifications .

Basic: What analytical techniques confirm compound identity and stability?

Answer:

- HPLC: Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .

- Stability studies: Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

- Vibrational spectroscopy: FTIR for functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Advanced: How to evaluate in vivo efficacy in disease models?

Answer:

- Animal models: Use xenograft mice (e.g., A375 tumors) for oncology or LPS-induced inflammation for immunomodulatory studies .

- Dosing: Administer orally (10–50 mg/kg) with pharmacokinetic sampling (plasma AUC, T₁/₂) .

- Biomarker analysis: Quantify target engagement via ELISA (e.g., phospho-ERK for MEK inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.